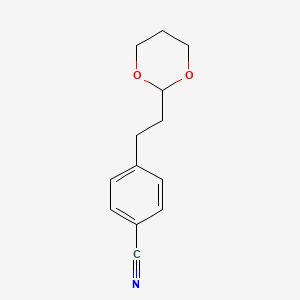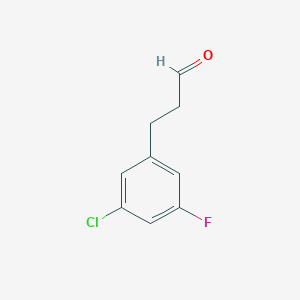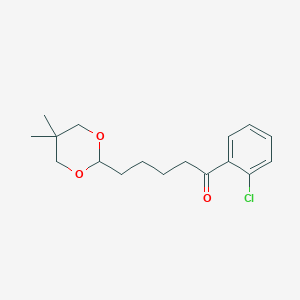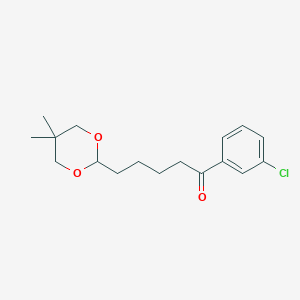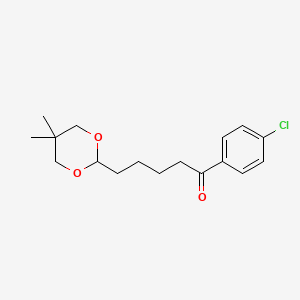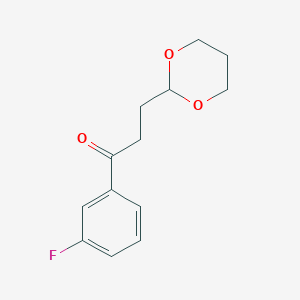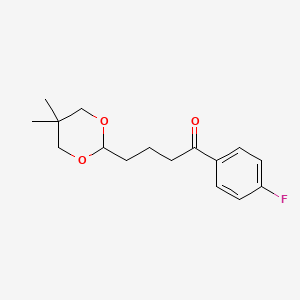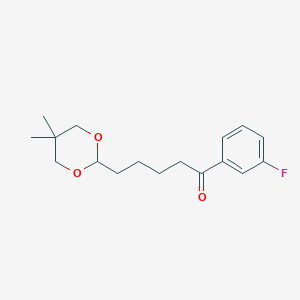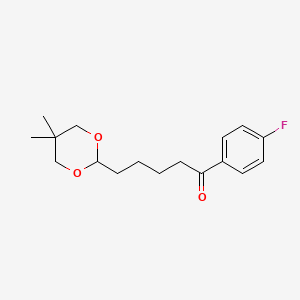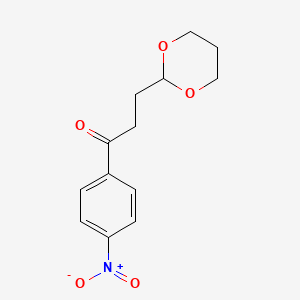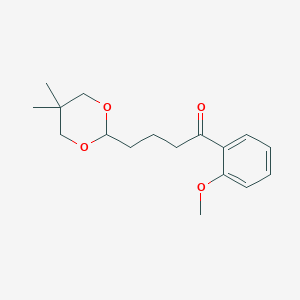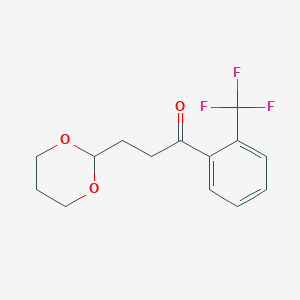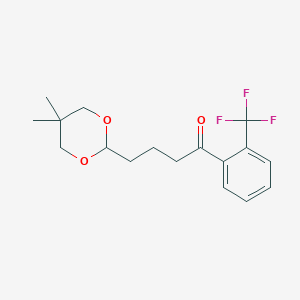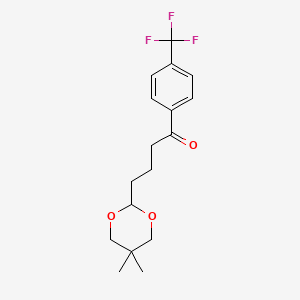![molecular formula C15H20O3S B1326225 5-Oxo-5-[4-(etiltio)fenil]valerato de etilo CAS No. 951889-02-4](/img/structure/B1326225.png)
5-Oxo-5-[4-(etiltio)fenil]valerato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate: is an organic compound with the molecular formula C15H20O3S and a molecular weight of 280.39 g/mol . This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to an oxovalerate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate typically involves the esterification of 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate can undergo oxidation reactions, where the ethylthio group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate involves its interaction with specific molecular targets within cells. The ethylthio group can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The compound may also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 5-[4-(Methylthio)phenyl]-5-oxovalerate: Similar structure but with a methylthio group instead of an ethylthio group.
Ethyl 5-[4-(Phenylthio)phenyl]-5-oxovalerate: Contains a phenylthio group instead of an ethylthio group.
Ethyl 5-[4-(Methoxy)phenyl]-5-oxovalerate: Contains a methoxy group instead of an ethylthio group.
Uniqueness: Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIBKTVDNPABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
